Product packaging for Bromine chloride(Cat. No.:CAS No. 13863-41-7)

Bromine chloride

Cat. No.: B078175
CAS No.: 13863-41-7
M. Wt: 115.36 g/mol
InChI Key: CODNYICXDISAEA-UHFFFAOYSA-N
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Description

Bromine chloride (BrCl) is a versatile interhalogen compound valued in research for its potent and selective reactivity as both an oxidizing and brominating agent. Its mechanism of action often involves the heterolytic cleavage of the Br-Cl bond, generating an electrophilic bromonium ion (Br⁺) equivalent that facilitates the addition of bromine across double bonds or the bromination of aromatic rings with high regioselectivity. This makes BrCl an essential reagent in organic synthesis for the electrophilic bromination of alkenes to form bromohydrins and dibromides, as well as for the selective bromination of arenes. Beyond synthetic chemistry, its strong oxidizing power is exploited in environmental and analytical research, particularly in the treatment of water and industrial waste, where it can effectively disinfect and oxidize contaminants, sometimes with greater efficacy than chlorine or bromine alone. Researchers also utilize this compound to study the bromination pathways of organic compounds in atmospheric chemistry and to modify polymer surfaces. This product is supplied with a certified Certificate of Analysis to ensure purity and consistency for your experimental workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BrCl B078175 Bromine chloride CAS No. 13863-41-7

Properties

InChI

InChI=1S/BrCl/c1-2
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InChI Key

CODNYICXDISAEA-UHFFFAOYSA-N
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Canonical SMILES

ClBr
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Molecular Formula

BrCl
Record name BROMINE CHLORIDE
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DSSTOX Substance ID

DTXSID4035259
Record name Bromine chloride
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Molecular Weight

115.36 g/mol
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Physical Description

Bromine chloride appears as a reddish-yellow mobile liquid with an irritating odor. Toxic by ingestion or inhalation, and an irritant to skin, eyes and mucous membranes. Prolonged exposure of the containers to intense heat may result in their violent rupturing and rocketing. Used as an industrial disinfectant., Dark red liquid (<5 deg C); [HSDB] Dark liquid with harsh, penetrating odor; [CHEMINFO MSDS], GAS WITH PUNGENT ODOUR.
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Boiling Point

5 °C (decomposes), 5 °C
Record name Bromine chloride
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Solubility

Soluble in ethanol and carbon disulfide, Soluble in ether, Reacts with water, Soluble in water, Solubility in water, g/100ml at 25 °C: (good)
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Density

Density (at 25 °C): 2.32 g/ml
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Vapor Pressure

Vapor pressure, kPa at 25 °C: 2.368
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Color/Form

Dark red liquid (<5 °C), Reddish-yellow, mobile liquid

CAS No.

13863-41-7
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Record name BROMINE MONOCHLORIDE
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Melting Point

-66 °C
Record name Bromine chloride
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Synthetic Methodologies for Bromine Chloride

Laboratory-Scale Preparation Techniques

For research and small-scale applications, several reliable methods for generating bromine chloride have been developed.

The most direct method for synthesizing this compound involves the reaction of elemental bromine (Br₂) and chlorine (Cl₂) in a suitable solvent. This reaction is typically performed in a solution of carbon tetrachloride. The underlying principle is the combination of the two halogens to form the interhalogen compound.

The reaction is as follows: Br₂ + Cl₂ → 2BrCl

To achieve a high yield of this compound, it is crucial to control the stoichiometry of the reactants. Using equimolar amounts of bromine and chlorine is essential to drive the reaction towards the product and minimize the presence of unreacted starting materials. The reaction is often carried out at low temperatures to ensure the stability of the this compound formed.

An alternative laboratory-scale synthesis involves the reaction of an N-bromo reagent, such as N-bromosuccinimide (NBS), with hydrogen chloride (HCl) gas. missouri.eduwikipedia.org N-bromosuccinimide is a convenient and solid source of electrophilic bromine. nih.gov

The reaction can be represented as: (CH₂CO)₂NBr + 2HCl → (CH₂CO)₂NH + BrCl + Cl₂

In this process, hydrogen chloride gas is passed through a solution of N-bromosuccinimide in an appropriate solvent. The reaction proceeds to generate this compound in situ. This method is particularly useful when a controlled and steady supply of this compound is required for a subsequent reaction.

This compound can also be generated in situ from aqueous solutions containing bromide and chloride ions through the action of an oxidizing agent. A common approach involves the use of sodium bromate (B103136) (NaBrO₃) or potassium bromate (KBrO₃) in the presence of hydrochloric acid (HCl). fishersci.cawikipedia.orgwikipedia.org

The reaction using sodium bromate and hydrochloric acid is as follows: NaBrO₃ + 2NaCl + 6HCl → 3BrCl + 3H₂O + 3Na⁺ + 3Cl⁻

This method is advantageous as it utilizes readily available and stable salts. The strong oxidizing power of the bromate ion in an acidic medium facilitates the oxidation of bromide and chloride ions to form this compound. The concentration of the acid and the stoichiometry of the reactants are critical parameters to control the rate and yield of this compound generation.

Optimization Strategies for Industrial-Scale Production

On an industrial scale, the direct combination of elemental bromine and chlorine is the preferred method for producing this compound. Optimization of this process is crucial for maximizing yield, ensuring purity, and maintaining safety.

Key optimization strategies include:

Continuous Flow Reactors: Utilizing continuous flow reactors allows for better control over reaction parameters such as temperature, pressure, and reactant mixing. This leads to a more consistent product quality and higher throughput compared to batch processes.

Precise Stoichiometric Control: Automated dosing systems are employed to maintain a precise 1:1 molar ratio of bromine and chlorine. This minimizes the presence of unreacted halogens in the final product, reducing the need for extensive purification steps.

Temperature Management: The reaction is exothermic, and efficient heat exchange systems are necessary to maintain the optimal reaction temperature, typically between -30°C and 25°C. This prevents the dissociation of this compound back into its elemental components.

Material of Construction: Due to the highly corrosive nature of bromine and chlorine, reactors and associated equipment are constructed from corrosion-resistant materials like glass-lined steel or specialized alloys.

Table 1: Industrial Production Parameters for this compound
ParameterOptimal Range/ConditionReason for Optimization
Reactant Ratio (Br₂:Cl₂)1:1 molar ratioMaximizes product yield and minimizes unreacted starting materials.
Temperature-30°C to 25°CPrevents thermal decomposition of this compound.
Reactor TypeContinuous flow reactorEnsures consistent product quality and high throughput.
MaterialGlass-lined steel, corrosion-resistant alloysWithstands the corrosive nature of reactants and product.

Mitigation of Impurity Formation During Synthesis (e.g., Carbonyl Halides)

A significant challenge in the industrial production of this compound is the formation of impurities, particularly carbonyl halides like phosgene (B1210022) (COCl₂). These impurities can poison catalysts used in downstream applications of this compound, such as in the production of brominated flame retardants. google.com

The formation of carbonyl halides arises from the reaction of chlorine with carbon monoxide (CO), which may be present as a contaminant in the chlorine gas feed or from the reaction of halogens with organic materials.

Strategies to mitigate the formation of carbonyl halides include:

Molecular Structure and Advanced Spectroscopic Characterization of Bromine Chloride

Gas-Phase Molecular Structure Determination via Microwave Spectroscopy

The molecular structure of bromine chloride in the gas phase has been precisely determined using microwave spectroscopy. wikipedia.org This technique measures the rotational transitions of molecules, which are dependent on the molecule's moments of inertia and, consequently, its geometry. For a diatomic molecule like BrCl, microwave spectroscopy allows for a highly accurate determination of the bond length.

Pulsed-nozzle Fourier transform microwave spectroscopy has been employed to measure the ground-state rotational spectra of various isotopomers of the complex formed between water and this compound. rsc.org However, for the isolated BrCl molecule, the key finding from microwave spectroscopy is the equilibrium bond length (r_e).

Interactive Table: Gas-Phase Molecular Parameters of this compound

Parameter Value Unit
Equilibrium Bond Length (r_e) 2.1360376(18) Å

Solid-State Crystal Structure Elucidation using X-ray Diffraction

In the solid state, the structure of this compound has been elucidated through single-crystal X-ray diffraction. wikipedia.org This method provides a detailed picture of how the BrCl molecules are arranged in a crystal lattice and reveals the intermolecular interactions.

The crystal structure analysis shows that the Br-Cl bond length in the solid state is longer than in the gas phase, indicating the influence of intermolecular forces. wikipedia.org The arrangement of the molecules in the crystal is such that there are significant interactions between the bromine atom of one molecule and the chlorine atom of a neighboring molecule.

Interactive Table: Solid-State Structural Parameters of this compound

Parameter Value Unit
Bond Length (solid state) 2.179(2) Å
Shortest Intermolecular Interaction (Cl···Br) 3.145(2) Å

Vibrational Spectroscopy Analysis (Infrared and Raman) and Hot Band Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. For a diatomic molecule like this compound, there is one fundamental vibrational mode corresponding to the stretching of the Br-Cl bond.

"Hot bands" in vibrational spectra are transitions that originate from an already excited vibrational state rather than the ground state. ubbcluj.ro These become more significant at higher temperatures where there is a greater population of excited vibrational levels. Studying hot bands can provide information about the anharmonicity of the molecular vibrations. While specific studies on hot bands of BrCl are not detailed in the provided context, the principles of vibrational spectroscopy are well-established. psu.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations (in related bromochloro species)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution and the solid state. While direct NMR studies on the highly reactive BrCl itself are not common, NMR has been extensively used to characterize related organic and inorganic species containing bromine and chlorine. acs.orguq.edu.au

Theoretical and Computational Chemistry Studies of Bromine Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Natural Bond Orbital Analysis)

Quantum chemical calculations have been extensively employed to study the electronic structure, bonding, and reactivity of bromine chloride. Density Functional Theory (DFT) is a widely used method for these investigations. For instance, calculations at the B3LYP-D3/def2-TZVPP level of theory have been used to determine the electrostatic potential of BrCl, which is crucial for understanding its halogen bonding properties. fu-berlin.deresearchgate.net These calculations reveal a region of positive electrostatic potential, known as a σ-hole, on the bromine atom along the extension of the Br-Cl bond, which enhances its ability to act as a halogen bond donor. fu-berlin.de

Natural Bond Orbital (NBO) analysis is another valuable tool that provides a Lewis-like description of the bonding in molecules. wisc.edu For BrCl, NBO analysis can elucidate the hybridization of the atomic orbitals and the nature of the Br-Cl bond, confirming its covalent character. youtube.com Theoretical calculations have also been used to investigate the vibrational frequencies of BrCl, which can be compared with experimental spectroscopic data. asianpubs.org

Furthermore, quantum chemical calculations have been instrumental in studying the thermodynamics of reactions involving BrCl. For example, the Gibbs free energy (ΔG) for the equilibrium between BrCl, Br₂, and Cl₂ has been calculated using methods like B3LYP-D3(BJ)/def2-TZVPP and SCS-MP2/def2-TZVPP. nih.gov These calculations are in good agreement with experimental observations. fu-berlin.denih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is not applicable to a diatomic molecule like this compound. libretexts.org However, the energetic profiles of the interactions of BrCl with other molecules are a subject of significant computational study.

The potential energy surfaces of complexes formed between BrCl and various Lewis bases can be calculated to understand the nature and strength of the resulting halogen bonds. These calculations help in determining the geometry and stability of such complexes. For example, the interaction energy between BrCl and a chloride ion to form the [BrCl₂]⁻ anion has been a subject of theoretical investigation. researchgate.net

The study of energetic profiles is also crucial in understanding the pressure-induced phase transitions of BrCl. researchgate.net First-principles calculations can be used to determine the enthalpy of different crystal structures as a function of pressure, predicting the pressures at which phase transitions occur. researchgate.net

Molecular Dynamics Simulations (e.g., Halogen Adlayers on Surfaces)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. In the context of this compound, MD simulations have been employed to investigate the behavior of halogen adlayers on various surfaces. aip.orgdntb.gov.ua

For instance, MD simulations have been used to study the structure of chlorine and bromine submonolayer films on argon and xenon surfaces. aip.orgdntb.gov.ua These studies provide insights into the orientational ordering and islanding of halogen molecules on these surfaces with increasing coverage. aip.org Although these simulations focus on Cl₂ and Br₂, the principles can be extended to understand the behavior of BrCl on similar surfaces. The tendency of the diatoms to align along the surface normal is influenced by temperature and the nature of the substrate. aip.org

MD simulations have also been applied to study BrCl in clathrate hydrates. researchgate.netcanada.ca These simulations help in understanding the interactions between the guest BrCl molecules and the host water molecules, including the role of halogen bonding in the stability of the clathrate structure. researchgate.netcanada.ca By fitting the electrostatic potential of the molecules to point charge models that include σ-holes, these simulations can accurately model the halogen bonding interactions. researchgate.net

Computational Thermochemistry and Kinetic Modeling

Computational methods are invaluable for determining the thermochemical properties and modeling the kinetics of reactions involving this compound. The equilibrium and kinetics of BrCl hydrolysis, a key reaction in atmospheric chemistry, have been extensively studied. researchgate.netnih.govsemanticscholar.org

Kinetic modeling of the aqueous-phase reactions of BrCl is crucial for understanding its role in phenomena like tropospheric ozone depletion. researchgate.netnih.gov These models incorporate gas-phase chemistry, photolysis reactions, and heterogeneous reactions on aerosol particles and snow grains. researchgate.net The temperature dependencies of the equilibration of aqueous BrCl with various species like BrCl₂⁻, HOBr, and Br₂ are determined to provide a comprehensive understanding of its reactivity in different environmental conditions. nih.gov

Rate constants for reactions of BrCl have also been determined through kinetic modeling. For example, the rate constant for the reaction of BrCl with the chlorite (B76162) ion (ClO₂⁻) is reported to be 5.2 x 10⁶ M⁻¹ s⁻¹. nih.gov Similarly, the rate constant for the reaction with the bromite (B1237846) ion (BrO₂⁻) is 1.9 x 10⁵ M⁻¹ s⁻¹. nih.gov The reverse reaction between HOBr, Cl⁻, and H⁺ to form BrCl has a very high rate constant of 2.3 x 10¹⁰ M⁻² s⁻¹. nih.gov

Kinetic Data for Reactions Involving this compound
ReactionRate Constant (k)Temperature (°C)Reference
BrCl + ClO₂⁻5.2 x 10⁶ M⁻¹ s⁻¹25.0 nih.gov
BrCl + BrO₂⁻1.9 x 10⁵ M⁻¹ s⁻¹25.0 nih.gov
HOBr + Cl⁻ + H⁺ → BrCl + H₂O2.3 x 10¹⁰ M⁻² s⁻¹25.0 nih.gov
BrCl hydrolysis (p[H⁺] 6.4)3.0 x 10⁶ s⁻¹25.0 nih.gov

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure and bonding in this compound are fundamental to its chemical properties. Computational studies provide a detailed picture of these characteristics. The Lewis structure of BrCl shows a single covalent bond between the bromine and chlorine atoms, with three lone pairs of electrons on each atom. guidechem.com

Molecular orbital (MO) theory offers a more sophisticated description of the bonding. guidechem.com The combination of the atomic orbitals of bromine and chlorine leads to the formation of bonding and antibonding molecular orbitals. The linear geometry of the molecule is consistent with the minimization of electron-electron repulsion as described by MO theory. guidechem.com

A key feature of the electronic structure of BrCl is the presence of a σ-hole on the bromine atom. fu-berlin.de This region of positive electrostatic potential arises from the anisotropic distribution of electron density around the covalently bonded bromine atom. The σ-hole is responsible for the ability of BrCl to act as a halogen bond donor, forming non-covalent interactions with electron-rich species. fu-berlin.de The halogen bonding properties of BrCl are enhanced compared to those of Br₂ and Cl₂ due to this pronounced σ-hole. fu-berlin.de

Under high pressure, the electronic structure of BrCl undergoes significant changes. First-principles calculations show a pressure-induced semiconductor-to-metal transition at approximately 50 GPa, which is caused by the overlap of the electronic bands. researchgate.net

Computational Studies on Interhalogen Complexes (e.g., Polyhalides involving this compound)

Computational studies have been instrumental in characterizing interhalogen complexes involving this compound, particularly polyhalide anions. These studies provide insights into the structure, bonding, and stability of these species. fu-berlin.de

A series of polyinterhalide anions of the type [Cl(BrCl)n]⁻ (where n = 1-6) have been synthesized and characterized, with quantum chemical calculations playing a key role in understanding their structures. nih.govchemistryviews.org For the [Cl(BrCl)]⁻ anion, the bonding is described as a three-center four-electron (3c-4e) bond, which results in a nearly linear and symmetrical structure. nih.gov

As the number of coordinating BrCl molecules increases, the bonding characteristics change. The electron density donated from the central chloride ion into the LUMO (σ*) of each BrCl molecule decreases. fu-berlin.de This leads to a strengthening of the Br-Cl bonds and a shortening of their bond lengths as the coordination number increases. fu-berlin.de Computational calculations of the structures of these polyinterhalide species are in good agreement with experimental data from X-ray diffraction. fu-berlin.de

Calculated and Experimental Bond Lengths in [Cl(BrCl)n]⁻ Anions
AnionCoordination Number (n)Central Cl to Br Bond Lengths (pm)Reference
[Cl(BrCl)]⁻1240.4(1), 239.1(1) nih.gov
[Cl(BrCl)₂]⁻2251.7(1), 262.3(1); 259.6(1), 265.5(1) researchgate.netnih.gov
[Cl(BrCl)₃]⁻3266.4(2)–273.0(2) researchgate.netnih.gov
[Cl(BrCl)₄]⁻4278.6(1) researchgate.netnih.gov
[Cl(BrCl)₅]⁻5281.1(2)–298.6(2) researchgate.netnih.gov
[Cl(BrCl)₆]⁻6279.3(1)–291.3(1) researchgate.netnih.gov

Reaction Mechanisms and Chemical Kinetics of Bromine Chloride

Aqueous-Phase Hydrolysis Equilibria and Kinetic Rates

In aqueous solutions, bromine chloride undergoes rapid hydrolysis, establishing an equilibrium with hypobromous acid (HOBr) and hydrochloric acid (HCl). The primary hydrolysis reaction is:

BrCl(aq) + H₂O(l) ⇌ HOBr(aq) + H⁺(aq) + Cl⁻(aq)

The equilibrium constant for this hydrolysis, K_h1 = [HOBr(aq)][Cl⁻][H⁺]/[BrCl(aq)], is reported to be 1.3 x 10⁻⁴ M² and shows little to no temperature dependence between 5.0 and 25.0 °C. nih.govacs.org

The kinetics of this hydrolysis are extremely fast. The first-order rate constant for the complete hydrolysis of BrCl to form HOBr and Cl⁻ at a p[H⁺] of 6.4 is 3.0 x 10⁶ s⁻¹ at 25.0 °C. nih.govacs.org The reverse reaction, the formation of BrCl from HOBr, Cl⁻, and H⁺, is also very rapid, with a rate constant of 2.3 x 10¹⁰ M⁻² s⁻¹. nih.govacs.org This rapid formation rate is particularly significant in environments like seawater, where the high chloride-to-bromide ratio favors the formation of BrCl over molecular bromine (Br₂). nih.govacs.org

In the presence of excess chloride ions, BrCl can also form the dichlorobromate(I) ion (BrCl₂⁻):

BrCl(aq) + Cl⁻(aq) ⇌ BrCl₂⁻(aq)

The equilibrium constant for this reaction (K₁) is 3.8 M⁻¹ at 25.0 °C and exhibits a slight temperature dependence, increasing to 5.5 M⁻¹ at 0.0 °C. nih.govresearchgate.net

Under certain conditions, a slower reaction pathway can be observed. At a p[H⁺] of 4.31, where BrCl is in a state of rapid partial hydrolysis, it can react with Cl⁻ to form molecular chlorine (Cl₂), which then hydrolyzes in a rate-determining step to produce hypochlorous acid (HOCl). nih.govacs.org

Hydrolysis and Equilibria Data for this compound

ParameterValueConditionsReference
Hydrolysis Equilibrium Constant (K_h1)1.3 x 10⁻⁴ M²5.0 - 25.0 °C, µ = 1.0 M nih.govacs.org
Forward Hydrolysis Rate Constant (k_f)3.0 x 10⁶ s⁻¹25.0 °C, p[H⁺] 6.4 nih.govacs.org
Reverse Hydrolysis Rate Constant (k_r)2.3 x 10¹⁰ M⁻² s⁻¹25.0 °C nih.govacs.org
BrCl₂⁻ Formation Equilibrium Constant (K₁)3.8 M⁻¹25.0 °C, µ = 1.0 M nih.govresearchgate.net
4.7 M⁻¹10.0 °C, µ = 1.0 M
5.5 M⁻¹0.0 °C, µ = 1.0 M
BrCl Hydrolysis Rate Constant (Corrected)3.3 x 10⁶ s⁻¹25.0 °C psu.edu
BrCl Hydrolysis Rate Constant2.06 x 10⁶ s⁻¹10.0 °C psu.edu
BrCl Hydrolysis Rate Constant1.75 x 10⁶ s⁻¹0.0 °C psu.edu

Interfacial Chemical Reactions (e.g., Air/Water Interface)

The reactions of gaseous this compound at the air/water interface are of significant interest, particularly in atmospheric chemistry. The uptake of gaseous BrCl on pure water surfaces is slow. researchgate.net However, its reactivity increases in the presence of certain scavengers. For instance, on sodium hydroxide (B78521) solutions, the uptake is driven by the bulk reactivity of BrCl with OH⁻. researchgate.net On sodium iodide solutions, the uptake kinetics are influenced by both bulk reactivity and a distinct surface reaction channel. researchgate.net

Studies using techniques like droplet train mass spectrometry have been employed to measure the uptake of gaseous BrCl on aqueous surfaces. researchgate.net The mass accommodation coefficient (α), which describes the probability of a gas molecule being thermally accommodated at the liquid surface, has been estimated for BrCl on sodium hydroxide solutions to be 0.33 ± 0.18 in the temperature range of 270–285 K. researchgate.net

The presence of other halide ions at the interface significantly impacts BrCl chemistry. For example, the reaction of chlorine nitrate (B79036) (ClONO₂) on aqueous solutions containing sodium bromide (NaBr) generates BrCl as a primary product, which can subsequently react with bromide ions to produce Br₂. copernicus.orgcopernicus.org Similarly, the reaction of bromine nitrate (BrONO₂) on sodium chloride (NaCl) solutions leads to the formation of BrCl. copernicus.orgcopernicus.org This highlights the role of interfacial reactions in transforming halogen reservoir species into more photochemically active forms. copernicus.org Molecular dynamics simulations suggest that larger, more polarizable halide anions like bromide are enhanced at the air/water interface compared to chloride, which can explain the enhanced reactivity of bromide in sea salt aerosols. cas.czacs.org

Reactions with Oxyhalide Anions

This compound reacts readily with oxyhalide anions such as bromite (B1237846) (BrO₂⁻) and chlorite (B76162) (ClO₂⁻). These reactions are catalyzed by the presence of chloride ions and typically proceed through bromine cation (Br⁺) transfer mechanisms. brandeis.eduresearchgate.netnih.gov

In reactions with both bromite and chlorite ions, the proposed mechanism involves the transfer of a bromine cation from BrCl to the oxyhalide anion. brandeis.eduresearchgate.netnih.gov This transfer results in the formation of highly reactive intermediates. For the reaction with chlorite, the mechanism is as follows:

BrCl + ClO₂⁻ → [BrOClO] + Cl⁻

For the reaction with bromite, the mechanism is:

BrCl + BrO₂⁻ → [BrOBrO] + Cl⁻

These reactions are typically studied by generating BrCl in situ from the equilibrium of hypobromous acid (HOBr) and excess chloride ions. brandeis.edunih.govacs.org

The kinetics of these reactions have been studied to determine their rate constants and reaction orders. The reaction between BrCl and ClO₂⁻ is first-order with respect to both BrCl and ClO₂⁻. brandeis.eduresearchgate.net The second-order rate constant for this reaction is 5.2 x 10⁶ M⁻¹ s⁻¹. brandeis.eduresearchgate.netnih.gov

The reaction between BrCl and BrO₂⁻ is also first-order in both reactants. brandeis.edu The second-order rate constant for the reaction with BrO₂⁻ is determined to be 1.9 x 10⁵ M⁻¹ s⁻¹. brandeis.eduresearchgate.netnih.gov The rate dependencies on the concentrations of H⁺ and Cl⁻ have also been characterized. brandeis.edunih.gov

Rate Constants for BrCl Reactions with Oxyhalide Anions

ReactionRate Constant (k)Reference
BrCl + ClO₂⁻5.2 x 10⁶ M⁻¹ s⁻¹ brandeis.eduresearchgate.netnih.gov
BrCl + BrO₂⁻1.9 x 10⁵ M⁻¹ s⁻¹ brandeis.eduresearchgate.netnih.gov

The proposed mechanisms for the reactions of BrCl with chlorite and bromite involve the formation of steady-state levels of the intermediates BrOClO and BrOBrO, respectively. brandeis.eduresearchgate.netnih.govacs.org

In the reaction with chlorite, the BrOClO intermediate is highly reactive and subsequently reacts with another chlorite ion to produce two molecules of chlorine dioxide (ClO₂) and a bromide ion. brandeis.eduresearchgate.netnih.gov

[BrOClO] + ClO₂⁻ → 2ClO₂ + Br⁻

In the case of the reaction with bromite, the BrOBrO intermediate undergoes hydrolysis, which leads to the formation of bromate (B103136) (BrO₃⁻) and a bromide ion. brandeis.eduresearchgate.netnih.gov

[BrOBrO] + H₂O → BrO₃⁻ + Br⁻ + 2H⁺

The distinct pathways and final products of these reactions are dictated by the differing reactivity of the BrOClO and BrOBrO intermediates. brandeis.eduresearchgate.net

Formation and Reactivity of Radical Anions (e.g., BrCl•⁻)

The this compound radical anion (BrCl•⁻) is a transient species that has been identified in various chemical systems, often generated through pulse radiolysis or flash photolysis. researchgate.netacs.org It can be formed through the reaction of a chlorine radical anion (Cl₂•⁻) with a bromide ion (Br⁻): researchgate.net

Cl₂•⁻ + Br⁻ ⇌ BrCl•⁻ + Cl⁻

The forward rate constant for this equilibrium is 4 x 10⁹ dm³ mol⁻¹ s⁻¹, while the reverse rate constant is 1.1 x 10² dm³ mol⁻¹ s⁻¹. researchgate.net The BrCl•⁻ radical anion exhibits a broad absorption band with a maximum at 350 nm. researchgate.net The formation and relative concentration of BrCl•⁻ versus other dihalogen radical anions like Cl₂•⁻ and Br₂•⁻ depend on the ratio of bromide to chloride ions in the solution. researchgate.net

The reactivity of BrCl•⁻ is considered to be intermediate. researchgate.net It is an important species in the mechanisms of advanced oxidation processes and atmospheric chemistry. acs.org For instance, in the UV/chlorine disinfection process in the presence of bromide, the reaction of chlorine radicals (Cl•) with bromide ions can produce the BrCl•⁻ radical. researchgate.net Despite its frequent inclusion in reaction mechanisms, a recent critical review has highlighted inconsistencies in the reported kinetic and equilibrium data for reactions involving BrCl•⁻, emphasizing the need for a revised and thermodynamically consistent set of parameters for this important radical anion. acs.org

Reevaluation of Kinetic Models and Detailed Balancing Principles

In the context of aqueous halogen chemistry, where this compound is a key intermediate, numerous published kinetic models have been identified that violate the principle of detailed balancing. acs.orgresearchgate.net These violations often arise from the inclusion of unnecessary or incorrect reaction steps in proposed mechanisms. acs.org For instance, some models for chloramine (B81541) disproportionation include catalysis terms in the forward reaction that are absent in the reverse reaction, which is inconsistent with detailed balancing. acs.org

A critical reevaluation of these models is necessary to ensure they are thermodynamically and kinetically sound. This involves ensuring that the ratio of the forward and reverse rate constants for each reaction step is equal to the corresponding equilibrium constant. acs.org For complex reaction networks, like those involving this compound and other halogen species, adherence to detailed balancing is crucial for accurately predicting the concentrations of various species over time. researchgate.netnih.gov

The hydrolysis of this compound is a rapid process, and its reverse reaction, the formation of BrCl from hypobromous acid (HOBr), chloride ions (Cl-), and protons (H+), is also extremely fast, with a rate constant of 2.3 x 10¹⁰ M⁻² s⁻¹. nih.gov In environments with high chloride to bromide ratios, such as seawater, the formation of this compound can be significantly faster than the formation of bromine (Br₂). nih.gov This highlights the importance of including accurate kinetic parameters for this compound reactions in environmental models.

Key Kinetic Parameters for this compound Hydrolysis:

ReactionRate ConstantTemperature (°C)Ionic Strength (M)
BrCl(aq) + H₂O → HOBr(aq) + H⁺ + Cl⁻ (hydrolysis)3.0 x 10⁶ s⁻¹ (first-order)25.0-
HOBr(aq) + H⁺ + Cl⁻ → BrCl(aq) + H₂O (formation)2.3 x 10¹⁰ M⁻² s⁻¹25.0-

Role in Advanced Oxidation Processes and Environmental Systems

This compound plays a significant role in advanced oxidation processes (AOPs) and various environmental systems, particularly in aqueous environments containing bromide and chloride ions. tandfonline.comnih.govacs.org AOPs are water treatment technologies that utilize highly reactive species to degrade pollutants. nih.govacs.orgosti.gov

In systems where bromide ions are present, the addition of oxidants like ozone or chlorine can lead to the formation of reactive bromine species (RBS), including this compound. tandfonline.comnih.govacs.org this compound is recognized as a highly reactive brominating agent, often more so than other halogen species under certain conditions. tandfonline.com Its formation can significantly influence the degradation pathways and efficiency of pollutant removal in AOPs. tandfonline.comnih.govacs.org

Specifically, in the UV/chlorine AOP, reactive bromine species, including BrO•, can contribute significantly to the degradation of electron-rich micropollutants, especially as the bromide concentration increases. nih.govacs.org While species like Br₂•⁻ and ClBr•⁻ may play minor roles at lower bromide concentrations, the contribution of BrO• and Br• can become comparable to that of reactive chlorine species at higher bromide levels. nih.govacs.org

This compound is also a key intermediate in atmospheric chemistry, particularly in processes related to tropospheric ozone depletion. nih.govnoaa.gov In polar regions, the photolysis of this compound releases bromine and chlorine radicals, which can catalytically destroy ozone.

The reactivity of various halogen species in AOPs generally follows the order: HOCl < HOBr < Cl₂O < Cl₂ < Br₂O < BrOCl < Br₂ < BrCl. tandfonline.com This highlights the high reactivity of this compound and its importance in the transformation of organic compounds in both engineered and natural systems.

Electrophilic Addition Reactions

Regioselectivity and Stereoselectivity in Alkene Bromochlorination

The electrophilic addition of this compound to alkenes is a key reaction for the synthesis of vicinal bromochlorides. nih.govacs.orgoup.com This reaction's outcome is governed by both regioselectivity (which atom bonds to which carbon of the double bond) and stereoselectivity (the spatial arrangement of the added atoms).

The regioselectivity of this compound addition to alkenes is influenced by both electronic and steric factors of the substituents on the double bond. oup.com In many cases, the addition follows Markovnikov's rule, where the more electrophilic bromine atom adds to the less substituted carbon, and the chloride ion adds to the more substituted carbon, which can better stabilize the positive charge in the transition state. acs.org However, anti-Markovnikov addition can also occur, particularly when steric hindrance at the more substituted carbon is significant. oup.com For instance, the reaction of methylenecyclohexane (B74748) with this compound can yield the anti-Markovnikov adduct. oup.com

The stereochemistry of the addition is typically anti, meaning the bromine and chlorine atoms add to opposite faces of the alkene double bond. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This is explained by the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com The incoming chloride ion then attacks one of the carbons of the bromonium ion from the side opposite to the bromine atom, leading to the observed anti-addition. libretexts.orgmasterorganicchemistry.com

Recent research has demonstrated metal-free, catalytic methods for the chemo-, regio-, and diastereoselective bromochlorination of alkenes and alkynes, achieving high selectivities (up to >20:1). nih.govacs.org These methods can even be extended to enantioselective reactions by using chiral Lewis base promoters. nih.govacs.org

Influence of Solvent and Reagent Conditions on Reaction Pathways

The solvent and reagent conditions play a crucial role in determining the pathway and outcome of the bromochlorination of alkenes. nih.govmsu.edumsu.edu The reaction rate is generally faster in polar solvents, which can stabilize the polar or ionic intermediates formed during the reaction, such as the bromonium ion. msu.edumsu.edu

However, the choice of solvent can also lead to competing reactions. msu.edumsu.edu In nucleophilic solvents like water or alcohols, the solvent molecules can act as nucleophiles and attack the bromonium ion intermediate. msu.edumsu.edu This results in the formation of halohydrins (if water is the solvent) or haloethers (if an alcohol is the solvent) alongside the expected dihalide product. masterorganicchemistry.commsu.edumsu.edu To favor the formation of the vicinal bromochloride, non-polar, non-nucleophilic solvents such as dichloromethane (B109758) or carbon tetrachloride are often used. masterorganicchemistry.commsu.edu

The choice of the bromochlorinating agent is also critical. While molecular this compound can be used directly, it is often generated in situ from other reagents to improve selectivity and handling. acs.org Common methods involve the use of an electrophilic brominating agent, such as N-bromosuccinimide (NBS), in combination with a chloride source. acs.org The use of a Lewis base catalyst can control the availability of the chloride ion, leading to highly selective bromochlorination. nih.gov

Halogen Exchange Reactions (e.g., Chloride to Bromide Exchange)

Halogen exchange reactions provide a valuable synthetic route for converting one alkyl halide into another. societechimiquedefrance.froup.commanac-inc.co.jp The conversion of alkyl chlorides to alkyl bromides is a particularly useful transformation, as alkyl bromides are often more reactive in subsequent reactions, such as the formation of organometallic reagents. societechimiquedefrance.fr

These exchange reactions are typically equilibrium processes. rsc.org To drive the reaction towards the desired product, various strategies can be employed, such as using a large excess of one reagent or removing one of the products as it forms, for instance, by distillation. societechimiquedefrance.fr

Catalysts are often essential to achieve practical reaction rates, as the activation energies for these exchanges can be high. societechimiquedefrance.frxaktly.com Lewis acids, such as ferric bromide, can catalyze the exchange between alkyl chlorides and hydrogen bromide. societechimiquedefrance.fr Phase-transfer catalysts, like quaternary onium salts or crown ethers, are effective for exchanges involving metal halide salts. societechimiquedefrance.fr Supported molten alkyl phosphonium (B103445) salts have also been shown to be effective and stable catalysts for gas-phase halogen exchange reactions. rsc.org

The Finkelstein reaction is a classic example of a halogen exchange reaction, typically involving the conversion of an alkyl chloride or bromide to an alkyl iodide via a bimolecular nucleophilic substitution (SN2) mechanism. manac-inc.co.jp Similar principles apply to the chloride-to-bromide exchange.

Catalytic Aspects of this compound Chemistry (e.g., Chloride Ion Catalysis)

Chloride ions can act as catalysts in reactions involving bromine species. researchgate.netresearchgate.net For instance, the reaction of hypobromous acid (HOBr) with bromite and chlorite ions is catalyzed by the presence of chloride ions. researchgate.net In this system, this compound is formed in situ in small equilibrium concentrations through the reaction of HOBr with Cl⁻. researchgate.netresearchgate.net This in situ generated BrCl is a more potent electrophile and can react more rapidly with other species in the solution.

This catalytic role of chloride is also evident in the oxidation of bromide by free chlorine species like hypochlorous acid (HOCl). nih.gov The presence of acid catalysts, including proton-donating species, accelerates the oxidation of bromide by HOCl. nih.gov The formation of this compound is a key step in this process, especially in acidic conditions.

In synthetic organic chemistry, Lewis acids are frequently used as catalysts in bromination reactions involving this compound. For example, the bromination of aromatic compounds like polystyrene can be achieved using this compound in the presence of a Lewis acid catalyst in a chlorinated solvent. The catalyst activates the this compound, making it a more powerful electrophile for the aromatic substitution reaction.

Applications of Bromine Chloride in Advanced Chemical Processes

Organic Synthesis Applications

Bromine chloride is a valuable tool for synthetic chemists, enabling specific and efficient transformations of organic molecules. Its unique reactivity allows for the introduction of both bromine and chlorine atoms into a substrate, facilitating the synthesis of a diverse range of halogenated organic compounds.

Regioselective Bromochlorination of Organic Substrates

The addition of this compound across carbon-carbon double and triple bonds is a key application in organic synthesis. This reaction, known as bromochlorination, can proceed with a high degree of regioselectivity, meaning the bromine and chlorine atoms are added to specific positions on the organic substrate. researchgate.netoup.comoup.com

The regioselectivity of the addition of molecular this compound to alkenes is influenced by both the steric and electronic effects of the substituents on the double bond. researchgate.netoup.com For instance, in the reaction with alkenes, the outcome is often a mixture of regioisomers, with the distribution depending on the structure of the alkene. oup.com The addition of this compound to propene in aqueous hydrochloric acid, for example, yields 1-bromo-2-chloropropane (B1583154) and 2-bromo-1-chloropropane. researchgate.net In contrast, the bromochlorination of phenyl- and alkyl-substituted acetylenes with molecular this compound can be nonstereospecific and regiospecific for phenyl-substituted acetylenes, while it is anti-stereospecific and nonregiospecific for alkyl-substituted acetylenes. oup.com

Recent advancements have focused on developing catalytic methods to control the chemo-, regio-, and diastereoselectivity of bromochlorination. nih.govacs.orgresearchgate.net These methods often utilize a Lewis base catalyst to activate a latent chloride source, allowing for the precise installation of bromine and chlorine atoms in unsaturated systems with high selectivity. nih.govacs.orgresearchgate.net Such catalytic systems have demonstrated excellent site selectivity in polyunsaturated systems and provide access to a wide variety of vicinal bromochlorides. nih.govacs.orgresearchgate.net

The mechanism of bromochlorination is generally believed to proceed through a bridged bromonium ion intermediate. researchgate.netoup.com The subsequent nucleophilic attack by the chloride ion determines the final regiochemistry of the product. researchgate.netoup.com The stability of the carbocationic character developed in the transition state, influenced by the electronic effects of the substituents, plays a crucial role in directing the chloride attack. oup.com

Facilitating Bromination Reactions (e.g., Aqueous Bromination)

This compound is an effective brominating agent for a variety of organic compounds. google.com It can be used for the bromination of aromatic compounds, such as benzene, alkylbenzenes, and phenols, often in the presence of a catalyst like iron or a Lewis acid. google.com The resulting brominated products have applications as flame retardants. google.com

The use of halide salt-stabilized this compound solutions has also been explored for bromination processes. google.com These stabilized reagents can be formed by mixing this compound with a halide salt, such as a chloride salt, in an aqueous solution. google.com

Preparative Methods for Specific Brominated Organic Compounds (e.g., 1-bromoalkyl carbonates)

This compound is instrumental in the synthesis of specific brominated organic compounds. One notable example is the preparation of 1-bromoalkyl carbonates. A method has been developed that involves reacting a 1-chloroalkyl carbonate with an electrophilic bromine-containing reagent, such as this compound, in the presence of a catalyst. tandfonline.comtandfonline.com This reaction represents a novel chloride-to-bromide exchange, where the equilibrium is driven towards the product by the removal of the volatile chloro-species formed. tandfonline.comtandfonline.com This method provides an efficient route to 1-bromoalkyl carbonates, which are valuable intermediates in the synthesis of prodrugs. tandfonline.com

Advanced Oxidation Processes (AOPs) and Water Treatment Chemistry

This compound plays a significant role in the chemistry of water treatment, particularly in advanced oxidation processes (AOPs) designed to degrade persistent organic pollutants. Its reactivity contributes to the formation of various reactive species that are effective in water disinfection and purification.

Mechanistic Contributions to Pollutant Degradation in Aqueous Systems

In aqueous environments, particularly in the context of water treatment, this compound is involved in complex reaction mechanisms that lead to the degradation of pollutants. acs.orgacs.org When bromide-containing waters are treated with chlorine, a variety of reactive bromine species (RBS) are formed, including this compound. acs.orgacs.orgnih.gov These species, which also include Br•, Br₂•⁻, and BrO•, can be more reactive than their chlorine counterparts towards certain organic micropollutants. acs.orgnih.gov

The aqueous radical anion BrCl•⁻ is a species frequently invoked in the mechanisms of AOPs. acs.org Recent research has focused on refining the kinetic models involving BrCl•⁻ to ensure they are consistent with fundamental chemical principles. acs.org The intrinsic reactivity of various brominating agents towards pollutants has been studied, with the order of reactivity often found to be HOBr << Br₂O < BrOCl ≈ Br₂ < BrCl. researchgate.net This indicates that even at low concentrations, this compound can significantly contribute to the degradation of contaminants. nih.gov

In UV/chlorine AOPs, the presence of bromide can lead to the formation of RBS, which can play a significant role in the degradation of pollutants. acs.orgnih.gov For instance, in the UV/chlorine process, BrO• has been shown to contribute to the degradation of specific electron-rich micropollutants. acs.orgnih.gov

Role in Reactive Halogen Species Generation during Water Disinfection

This compound is a key player in the generation of reactive halogen species during water disinfection, a process critical for public health. envirotech.comacs.orgwatertechonline.com When added to water, this compound hydrolyzes to form hypobromous acid (HOBr) and hydrochloric acid (HCl). envirotech.comacs.org Hypobromous acid is a powerful disinfectant with the ability to kill a wide range of pathogens, including bacteria and viruses. bsef.com

The chemistry of this compound in water disinfection offers several advantages over chlorine alone. acs.org Bromamines, which are formed when bromine reacts with ammonia (B1221849) in wastewater, are more effective disinfectants than the corresponding chloramines. watertechonline.com This is because the hydrolysis of bromamines favors the formation of the potent disinfectant HOBr. watertechonline.com

Impact of Bromide on UV/Chlorine AOPs (Mechanistic Insights)

The presence of bromide ions (Br⁻) significantly influences the mechanisms within UV/chlorine advanced oxidation processes (AOPs). In these systems, bromide reacts with free chlorine (HOCl/OCl⁻) to form free bromine (HOBr/OBr⁻). waterrf.orgmdpi.com This initial reaction alters the subsequent photochemical pathways.

Upon UV irradiation, both free chlorine and free bromine photolyze to produce reactive radicals. The photolysis of HOCl primarily yields hydroxyl radicals (HO•) and chlorine atoms (Cl•), both potent oxidants. scispace.com Conversely, the photolysis of HOBr generates hydroxyl radicals and bromine atoms (Br•). mdpi.com A critical distinction lies in the reactivity of the resulting halogen radicals. Bromine-based radicals are generally less reactive towards many organic pollutants compared to their chlorine-based counterparts. scispace.com

Transformation Pathways of Contaminants in the Presence of this compound

In processes where this compound (BrCl) is present or formed in situ, such as in UV/chlorine AOPs with bromide, the transformation of contaminants follows complex pathways involving various reactive species. The primary reactive species include hydroxyl radicals (HO•), chlorine atoms (Cl•), bromine atoms (Br•), and the dihalogen radical anion BrCl•⁻, alongside direct reactions with free chlorine and free bromine. scispace.comresearchgate.netnih.gov

The transformation of organic contaminants is initiated by these radicals through several mechanisms, including hydrogen abstraction, addition to double bonds, and electron transfer. mdpi.commdpi.com

Hydroxyl Radical (HO•) and Chlorine Atom (Cl•) Attack: In the absence or at low concentrations of bromide, HO• and Cl• are the dominant radicals. mdpi.com They are powerful, non-selective oxidants that react rapidly with a wide range of organic compounds.

Bromine Atom (Br•) and Dibromine Radical Anion (Br₂•⁻) Attack: When bromide is present, it reacts with HO• and Cl• to form bromine-containing radicals. Br• is less reactive than Cl• and primarily attacks electron-rich moieties in organic molecules, such as phenolic groups and activated aromatic systems. researchgate.net The dibromine radical anion (Br₂•⁻) also becomes a significant oxidant in these systems. researchgate.net

Direct Halogenation: Free chlorine (HOCl) and free bromine (HOBr) can also directly react with contaminants, leading to the formation of chlorinated and brominated by-products. epa.gov This is particularly relevant for compounds with activated aromatic rings or amine groups.

The specific transformation pathway and resulting products are highly dependent on the structure of the contaminant and the water matrix. For example, in the electrochemical transformation of trace organic contaminants, the presence of chloride and bromide ions increased the transformation rates for most compounds due to the formation of reactive halogen species. nih.govacs.org For some contaminants, the shift from chlorine- to bromine-based radicals can enhance degradation, while for others, it leads to a decrease. researchgate.net This variability underscores the selectivity of the different reactive species involved.

Atmospheric and Environmental Chemistry

Participation in Stratospheric Ozone Depletion Cycles

This compound (BrCl) is a key intermediary in catalytic cycles that lead to the destruction of stratospheric ozone (O₃). psu.edunoaa.gov Although present in smaller quantities than chlorine compounds, bromine is significantly more effective at destroying ozone on a per-atom basis. psu.eduepa.gov The primary mechanism involves heterogeneous reactions that occur on the surface of polar stratospheric clouds (PSCs) during the polar winter. psu.edutheozonehole.org

Reservoir compounds, such as hydrogen chloride (HCl) and chlorine nitrate (B79036) (ClONO₂), along with their bromine analogues, accumulate in the stratosphere. On the cold surfaces of PSCs, these relatively inert reservoir species are converted into more photolytically active forms, including molecular chlorine (Cl₂), hypochlorous acid (HOCl), and this compound. psu.edu A key reaction pathway is the heterogeneous reaction between hypobromous acid (HOBr) and hydrogen chloride:

HOBr + HCl → BrCl + H₂O oup.com

When sunlight returns to the polar regions in the spring, the newly formed BrCl is rapidly photolyzed, releasing highly reactive chlorine and bromine atoms:

BrCl + hν (sunlight) → Br + Cl oup.com

These halogen atoms then initiate potent catalytic ozone destruction cycles. psu.edutheozonehole.org One of the most significant cycles, particularly in cold polar regions, involves the reaction of chlorine monoxide (ClO) and bromine monoxide (BrO):

Cl + O₃ → ClO + O₂

Br + O₃ → BrO + O₂

ClO + BrO → Br + Cl + O₂ noaa.govnoaa.gov

The net result of this cycle is the conversion of two ozone molecules into three oxygen molecules, while the chlorine and bromine atoms are regenerated to continue the process. noaa.gov The formation and subsequent photolysis of BrCl thus provide a critical pathway for converting stable reservoir compounds into active radicals that drive rapid ozone loss. psu.edu

Tropospheric Reactive Halogen Chemistry and its Impact on Oxidative Capacity

In the troposphere, this compound plays a significant role in reactive halogen chemistry, influencing the concentrations of key oxidants like the hydroxyl radical (OH), hydroperoxyl radical (HO₂), and ozone (O₃). oup.comnih.gov Reactive halogens, including BrCl, can significantly alter the oxidative capacity of the atmosphere, which is the atmosphere's ability to cleanse itself of pollutants. oup.comacs.org

The photolysis of BrCl produces bromine and chlorine atoms, which are highly reactive. oup.com These halogen atoms can react with volatile organic compounds (VOCs), initiating oxidation chains that can lead to the formation of ozone and other secondary pollutants, particularly in polluted environments. oup.com For example, Cl atoms are effective at oxidizing alkanes, while Br atoms react more readily with aldehydes. oup.com

The impact on the HOx cycle (OH + HO₂) is complex. Reactions of halogen atoms with VOCs produce alkyl peroxy radicals (RO₂), which are then recycled to form HO₂ and OH. oup.com This process can lead to a significant increase in the concentrations of OH, HO₂, and RO₂ radicals. oup.com One study in the North China Plain found that halogen chemistry, with BrCl as a major contributor, increased the abundance of these conventional oxidants by 26%–73%. oup.com This enhancement of the oxidative capacity can accelerate the removal of some pollutants but also increase the production of secondary pollutants like ozone. oup.com

Sources and Sinks of Atmospheric this compound

The primary sources and sinks of atmospheric this compound (BrCl) are linked to both natural and anthropogenic activities and involve multiphase chemical reactions.

Sources:

Heterogeneous Reactions on Aerosols: A major formation pathway for BrCl is the heterogeneous reaction of hypobromous acid (HOBr) with chloride ions (Cl⁻) present in aerosols, such as sea salt aerosols. oup.comcopernicus.org This reaction, HOBr + H⁺ + Cl⁻ → BrCl + H₂O , can occur during both day and night. oup.com

Industrial and Combustion Processes: Uncontrolled coal combustion, particularly from residential heating and industrial sources, has been identified as a significant source of BrCl, especially in polluted continental regions. oup.com These processes release halogen precursors which can then react to form BrCl.

Sea Salt Aerosols: The ocean is a major source of atmospheric bromine and chlorine. wikipedia.orgtropos.de Sea spray generates aerosols rich in halide ions (Br⁻ and Cl⁻). Subsequent chemical processing within these aerosols, driven by atmospheric oxidants, leads to the release of reactive halogens, including the precursors to BrCl. copernicus.org

Biomass Burning: The burning of vegetation is another source of halogens to the atmosphere, which can contribute to the formation of BrCl. wikipedia.org

Sinks:

Photolysis: The most significant sink for atmospheric BrCl is photolysis by sunlight. oup.com During the daytime, BrCl is rapidly broken down into bromine and chlorine atoms (BrCl + hν → Br + Cl ), which then enter into reactive chemical cycles.

Deposition: BrCl, along with other halogen species, can be removed from the atmosphere through wet and dry deposition. For instance, it can be taken up by water droplets in clouds or deposited onto surfaces like land, vegetation, and oceans. wikipedia.org

Chemical Reactions: While photolysis is dominant, BrCl can also be consumed through reactions with other atmospheric species, though this is generally a minor sink compared to photolysis.

The following table summarizes the key sources and sinks of atmospheric BrCl.

Process Type Description
Heterogeneous Chemistry SourceReaction of HOBr with chloride on aerosol surfaces. oup.com
Coal Combustion SourceEmission of halogen precursors from burning coal. oup.com
Sea Salt Aerosols SourceRelease of halogens from ocean spray. copernicus.orgwikipedia.org
Biomass Burning SourceRelease of halogens during vegetation fires. wikipedia.org
Photolysis SinkBreakdown by sunlight into Br and Cl atoms. oup.com
Deposition SinkRemoval from the atmosphere onto surfaces. wikipedia.org

Formation and Transformation Pathways of Mixed Bromine/Chlorine Compounds in Combustion Processes

The high-temperature environment of combustion processes, particularly those involving waste incineration or the burning of materials containing halogenated flame retardants, provides a fertile ground for the formation of mixed bromine/chlorine compounds. researchgate.netgdut.edu.cn

One of the primary materials of concern is electronic waste (e-waste), which often contains both brominated flame retardants, like tetrabromobisphenol A (TBBPA), and chlorinated plastics (e.g., PVC). researchgate.netacs.org During thermal treatment or uncontrolled burning of such materials, a variety of mixed halogenated compounds can be formed through complex reaction pathways. gdut.edu.cnacs.org

Formation Pathways:

Radical Substitution Reactions: At high temperatures, weak chemical bonds, such as carbon-bromine bonds in flame retardants, can break, creating bromine radicals (•Br). researchgate.netnih.gov Similarly, chlorine radicals (•Cl) can be formed from chlorinated materials. These radicals can then substitute hydrogen atoms or other halogen atoms on organic molecules.

Debromination and Chlorination: Studies on the combustion of printed circuit boards have shown that TBBPA first undergoes debromination (loss of bromine atoms). nih.gov The resulting intermediate organic radicals can then react with chlorine radicals or other chlorine sources present in the combustion environment to form mixed chloro-bromo compounds. researchgate.net For example, a debrominated bisphenol A molecule can be chlorinated to form a Cl-Br-BPA compound. nih.gov

De Novo Synthesis: This pathway involves the formation of complex aromatic compounds from smaller fragments in the post-combustion zone. In the presence of both bromine and chlorine, this can lead to the formation of mixed halogenated polycyclic aromatic hydrocarbons (Cl/Br-PAHs) and other persistent organic pollutants. researchgate.netresearchgate.net

Interdisciplinary Research Perspectives on Bromine Chloride

Confluence of Atmospheric and Aquatic Chemical Processes

Bromine chloride is a key player in atmospheric and aquatic environments, linking the chemical cycles of bromine and chlorine. acs.org

In the atmosphere, particularly in polar regions, BrCl is a significant precursor to reactive bromine and chlorine radicals. Upon photolysis, it decomposes into bromine and chlorine atoms, which catalytically destroy ozone. This process is especially pronounced in the Arctic, where multiphase reactions on snowpack surfaces contribute substantially to near-surface BrCl production. acs.org Studies in the North China Plain have also revealed that widespread coal combustion can be a primary source of atmospheric BrCl, impacting air quality. oup.comresearchgate.net The presence of BrCl and other halogens can increase the abundance of tropospheric oxidants and enhance the oxidation of hydrocarbons. oup.com

The interaction between the atmosphere and water bodies is crucial for understanding the lifecycle of this compound. The exchange of halogenated gases across the ocean surface has a pervasive impact on atmospheric chemistry. geomar.de In aqueous environments, the chemistry of bromine is complex. When chlorine-based disinfectants are used in water containing bromide ions (Br⁻), hypochlorous acid (HOCl) is formed, which then oxidizes Br⁻ to create reactive hypobromous acid (HOBr). nih.gov Both HOCl and HOBr can react with organic matter to form various halogenated disinfection byproducts. nih.gov

Key Atmospheric and Aquatic Reactions of this compound:

Reaction TypeDescriptionChemical Equation
PhotolysisDecomposition of BrCl by sunlight into reactive halogen radicals.BrCl + hν → Br + Cl
Snowpack ProductionFormation of BrCl on snowpack from reactions involving chloride and bromide.Cl₂ + Br⁻(aq) → BrCl + Cl⁻
HOBr + Cl⁻(aq) + H⁺ → BrCl + H₂O
Aqueous DisinfectionOxidation of bromide by hypochlorous acid to form hypobromous acid.HOCl + Br⁻ → HOBr + Cl⁻

Synergistic Research in Environmental Engineering and Chemistry

The fields of environmental engineering and chemistry work in tandem to address the implications of this compound in various applications, from water treatment to the development of sustainable technologies.

This compound has been utilized as a biocide for disinfecting industrial water systems and wastewater. envirotech.com Its effectiveness against various microorganisms, including bacteria and viruses, has been demonstrated in numerous studies. envirotech.com However, concerns about its corrosive nature have led to the development of alternative bromine-based biocides and delivery systems. envirotech.com

Research in environmental chemistry focuses on understanding the formation of disinfection byproducts (DBPs) when water containing bromide is treated with chlorine or ozone. nih.govresearchgate.net The presence of bromide can lead to the formation of brominated DBPs, some of which are considered carcinogenic. nih.govresearchgate.net This has spurred research into methods for removing bromide from water before disinfection. researchgate.net

In a different vein, synergistic research has explored the use of bromine and chlorine compounds in materials science. For instance, combining bromine and cetyltrimethylammonium chloride has been shown to improve the efficiency and stability of flexible perovskite solar cells by passivating defects. rsc.org Another innovative approach involves a two-step hot-injection method using bromine to fill chlorine vacancies in perovskite nanocrystals, leading to highly efficient blue light-emitters. nih.gov

Contributions to Fundamental Chemical Physics and Theoretical Studies

Fundamental studies in chemical physics and theoretical chemistry have provided deep insights into the properties and reactivity of this compound.

Microwave spectroscopy has been employed to determine the precise molecular structure of BrCl in the gas phase. wikipedia.org These studies have provided accurate measurements of the bond length between the bromine and chlorine atoms. wikipedia.org In the solid state, X-ray diffraction has been used to determine its crystal structure. wikipedia.org

Theoretical studies have been crucial in understanding the reaction kinetics and mechanisms involving this compound. For example, quantum yields for the photolysis of chlorine and bromine species in water have been determined through kinetic modeling, providing a deeper understanding of the formation of oxyhalides. acs.org These theoretical models are essential for accurately predicting the behavior of BrCl in various environmental systems.

The study of halogen atoms, including those derived from BrCl, is an active area of research. These atoms can significantly influence atmospheric chemical composition, affecting ozone levels and the fate of pollutants like hydrocarbons and mercury. oup.com Theoretical models help to elucidate the complex reaction networks and the role of BrCl as a source of these reactive halogen atoms. oup.com

Q & A

Q. What laboratory methods are recommended for synthesizing bromine chloride (BrCl), and how is product purity validated?

BrCl is synthesized by mixing equimolar chlorine (Cl₂) and bromine (Br₂) in an inert solvent (e.g., carbon tetrachloride) under controlled conditions . Post-synthesis, purity is validated via UV-Vis spectroscopy by confirming the absorption spectrum (peak at ~400 nm) characteristic of BrCl . Gas-phase microwave spectroscopy can further verify bond length (2.136 Å) and molecular geometry .

Q. How can the polarity of BrCl be experimentally determined?

BrCl’s polarity is assessed through dipole moment measurements using microwave spectroscopy or computational methods (e.g., DFT calculations). The bond’s electronegativity difference (Cl: 3.0, Br: 2.8) suggests a dipole moment of ~0.57 D, confirming its polar nature .

Q. What safety protocols are critical when handling BrCl in laboratory settings?

BrCl is a strong oxidizer and reacts violently with metals (e.g., aluminum) and organic compounds. Key protocols include:

  • Use of fume hoods and inert gas handling systems.
  • Storage in cool, ventilated areas away from sunlight .
  • Compatibility checks with reagents (e.g., avoid mixing with ammonia or hydrocarbons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for BrCl (e.g., bond length discrepancies)?

Discrepancies in BrCl’s bond length (gas phase: 2.136 Å vs. solid state: 2.179 Å ) arise from intermolecular interactions in crystalline structures. Researchers should cross-validate using:

  • Gas-phase microwave spectroscopy for isolated molecules.
  • Single-crystal X-ray diffraction for solid-state analysis.
  • Theoretical calculations (e.g., ab initio methods) to model environmental effects .

Q. What experimental design ensures accurate quantification of BrCl’s oxidizing capacity in mercury analysis?

BrCl oxidizes Hg⁰ to Hg²⁺ for quantification. Key steps include:

  • Standard preparation : Calibrate with Hg(NO₃)₂ solutions.
  • Reaction conditions : Use excess BrCl at pH < 2 to prevent bromide interference.
  • Validation : Compare with cold-vapor atomic fluorescence spectroscopy (CV-AFS) .

Q. How does BrCl’s efficacy as a biocide compare to chlorine in water treatment systems?

BrCl outperforms chlorine in:

  • Virus deactivation : 0.15 mg/L BrCl achieves >4-log reduction of poliovirus vs. 0.5 mg/L Cl₂ .
  • pH tolerance : Effective across pH 6–10 due to HOBr formation, unlike Cl₂, which loses activity above pH 7.5 .
  • Residual decay : BrCl oxidants dissipate faster, reducing environmental impact .

Q. What spectroscopic techniques are optimal for characterizing BrCl’s electronic transitions?

  • UV-Vis spectroscopy : Identifies λmax at 400 nm for BrCl in CCl₄ .
  • Rotational-vibrational spectroscopy : Resolves B³Π–X¹Σ⁺ transitions for bond energy calculations .
  • Mass spectrometry : Confirms molecular ion peaks (m/z 115 for BrCl⁺) .

Methodological Tables

Q. Table 1: Thermodynamic Properties of BrCl

PropertyValueMethod/Source
Bond length (gas phase)2.136 ÅMicrowave spectroscopy
Melting point−66 °CX-ray diffraction
ΔrH° (formation)37 ± 1 kJ/molGas-phase equilibrium
Dipole moment0.57 DComputational DFT

Q. Table 2: Comparative Biocidal Efficacy

ParameterBrClCl₂
Effective dose (mg/L)0.150.5
pH range6–106–7.5
Residual half-life15 min60 min
Source

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.